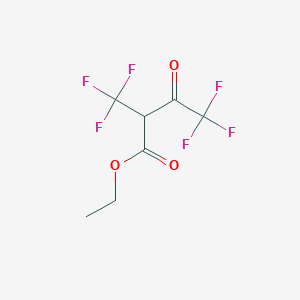

![molecular formula C12H12BrNO B2844521 5'-Bromospiro[cyclopentane-1,3'-indolin]-2'-one CAS No. 304876-16-2](/img/structure/B2844521.png)

5'-Bromospiro[cyclopentane-1,3'-indolin]-2'-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

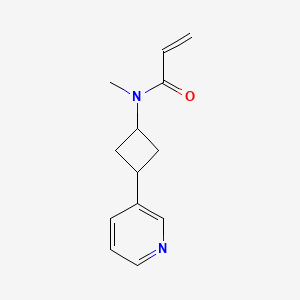

5’-Bromospiro[cyclopentane-1,3’-indolin]-2’-one is a chemical compound with the molecular formula C12H14BrN . It has a molecular weight of 252.15 . The compound is solid in its physical form .

Synthesis Analysis

The synthesis of 5’-Bromospiro[cyclopentane-1,3’-indolin]-2’-one involves several steps . The reaction was carried out in an oven-dried 10 mL round bottom flask . Teterahydrocarbazole was dissolved in DMSO and t-BuOK was added portion-wise and kept under an oxygen atmosphere for about 2.5 hours . After the conversion of the starting material, the reaction mass was quenched using saturated ammonium chloride and washed with water . The organic layer was separated by using ethyl acetate . The collected organic layer was evaporated and subjected to column chromatography to get the pure product .Molecular Structure Analysis

The InChI Code for 5’-Bromospiro[cyclopentane-1,3’-indolin]-2’-one is 1S/C12H14BrN/c13-9-3-4-11-10 (7-9)12 (8-14-11)5-1-2-6-12/h3-4,7,14H,1-2,5-6,8H2 . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis

The chemical reactions involving 5’-Bromospiro[cyclopentane-1,3’-indolin]-2’-one are complex and involve several steps . The compound reacts with t-BuOK in DMSO under an oxygen atmosphere . After the reaction, the product is purified through column chromatography .Physical And Chemical Properties Analysis

5’-Bromospiro[cyclopentane-1,3’-indolin]-2’-one is a solid compound . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .科学的研究の応用

Synthesis and Antiproliferative Activity

5'-Bromospiro[cyclopentane-1,3'-indolin]-2'-one derivatives have been synthesized and evaluated for their antiproliferative activity and potential as p53 modulators. Derivative 5-bromo-3'-(cyclohexane carbonyl)-1-methyl-2-oxospiro[indoline-3,2'-thiazolidine] (4n) emerged as a potent compound, showing significant antiproliferative activity against human tumor cell lines at nanomolar concentrations. It inhibits the p53-MDM2 interaction and induces apoptotic cell death without affecting the cell cycle progression, making it a valuable tool for understanding the nontranscriptional proapoptotic activities of p53 (Bertamino et al., 2013).

Anticancer Agents

Novel indeno-spiro compounds synthesized through a catalyst-free and bio-oriented multicomponent synthesis showed selective potency against MDA-MB-435 cancer cell lines. The bromo- and chloro- substituted indeno-fused spirooxindole derivatives exhibited GI50 values of 1.8 and 2.1 µM respectively, indicating their potential as selective estrogen negative receptor modulators with a safety profile (Patravale et al., 2016).

Cytotoxicity and ROS Generation

Selenium-containing dispiro indolinones based on 2-selenoxo-imidazolidin-4-ones exhibited considerable in vitro cytotoxicity against the A549 cancer cell line, with compounds demonstrating the ability to increase the level of intracellular reactive oxygen species (ROS). These findings suggest their potential indirect p53-dependent mechanism of action and ROS generation as significant mechanisms of their cytotoxic action (Novotortsev et al., 2021).

Interaction with Bovine Serum Albumin

The interaction between isatin moiety 2-amino-3-cyano-5-bromospiro (5H-indeno [1, 2-b] pyran-4,3′indoline)-2′5,‑dione (ACBSIPID) and bovine serum albumin (BSA) has been explored, demonstrating the formation of a complex leading to fluorescence quenching of BSA. This study provides insight into the binding mechanism and potential therapeutic applications (Patil et al., 2019).

Safety And Hazards

The compound is labeled with the signal word 'Warning’ . It has hazard statements H302-H315-H319-H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, suggesting to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

特性

IUPAC Name |

5-bromospiro[1H-indole-3,1'-cyclopentane]-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrNO/c13-8-3-4-10-9(7-8)12(11(15)14-10)5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSJAYULUMZHCII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)C3=C(C=CC(=C3)Br)NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5'-bromospiro[cyclopentane-1,3'-indol]-2'(1'H)-one | |

CAS RN |

304876-16-2 |

Source

|

| Record name | 5'-bromo-1',2'-dihydrospiro[cyclopentane-1,3'-indole]-2'-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2,6-dimethoxybenzamide](/img/structure/B2844438.png)

![Ethyl 3-(3-azabicyclo[4.2.1]nonan-3-ylsulfonyl)propanoate](/img/structure/B2844440.png)

![4-Bromo-2-[(2,4-difluoroanilino)methyl]-6-methoxybenzenol](/img/structure/B2844442.png)

![1-Benzyl-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-(2-hydroxyethyl)urea](/img/structure/B2844444.png)

![N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-2,4-dimethylbenzenesulfonamide](/img/structure/B2844447.png)

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-4-(trifluoromethoxy)benzamide](/img/structure/B2844457.png)

![benzo[b]thiophen-2-yl(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2844459.png)

![N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide](/img/structure/B2844460.png)